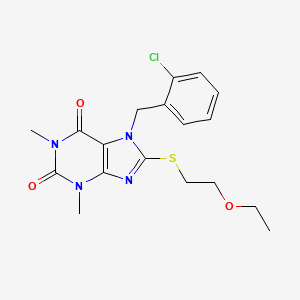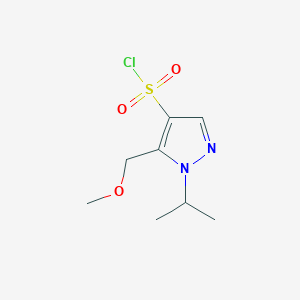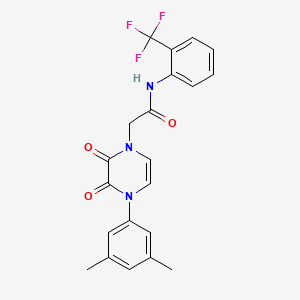![molecular formula C22H20N4OS B2439528 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole CAS No. 1115970-79-0](/img/structure/B2439528.png)
3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperidine ring, a thienyl group, and an oxadiazole moiety, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thienyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the thienyl group to the oxadiazole ring.
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Final coupling: The final step involves coupling the piperidine ring with the previously synthesized intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization to scale up the synthesis for commercial production.
化学反応の分析
Types of Reactions
3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学的研究の応用
3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: It can be studied for its potential pharmacological effects, including its interaction with various receptors and enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- **3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
5-methyl-2-phenyl-4-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-3-14-26-20(17-10-6-4-7-11-17)24-25-22(26)28-15-19-16(2)27-21(23-19)18-12-8-5-9-13-18/h3-13H,1,14-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDKVJKJUDEYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NN=C(N3CC=C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B2439447.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2439449.png)

![1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(oxan-4-yl)urea](/img/structure/B2439452.png)
![4-(diethylsulfamoyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2439454.png)


![4-benzoyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2439460.png)
![2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2439461.png)


![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone](/img/structure/B2439466.png)
